molecular formula C12H19NO B2913828 2-Methyl-4-(neopentylamino)phenol CAS No. 1378755-92-0

2-Methyl-4-(neopentylamino)phenol

Cat. No. B2913828
CAS RN: 1378755-92-0
M. Wt: 193.29
InChI Key: WZHJGEAWNKWVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MPN involves several steps, including the introduction of the neopentylamino group onto the phenol ring. Various synthetic routes exist, and researchers have explored both traditional organic synthesis and more innovative methods. Detailed studies on the synthesis pathways are available in the literature .

3.

Molecular Structure Analysis

The molecular structure of MPN is crucial for understanding its properties and reactivity. The neopentylamino substituent provides steric hindrance, affecting the compound’s behavior. Researchers have employed techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and computational modeling to elucidate the precise arrangement of atoms in MPN .

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms

Compounds with structures similar to 2-Methyl-4-(neopentylamino)phenol, such as thymol (chemically known as 2-isopropyl-5-methylphenol), demonstrate a range of pharmacological properties. Thymol has been shown to possess antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor activities. Its effects are attributed to anti-inflammatory actions (via inhibiting cytokines), antioxidant activities (via scavenging free radicals), and antihyperlipidemic effects (via modulating cholesterol levels). These findings suggest that compounds like 2-Methyl-4-(neopentylamino)phenol could have potential therapeutic applications in treating cardiovascular, neurological, and metabolic diseases, highlighting the importance of such compounds in pharmaceutical development (M. F. Nagoor Meeran et al., 2017).

Experimental and Theoretical Studies

Experimental synthesis and structural analysis of alkylaminophenol compounds, a group to which 2-Methyl-4-(neopentylamino)phenol is related, have been conducted to evaluate their biological activity potential. Such studies typically involve spectroscopic analysis (FT-IR, NMR, UV-Vis) and theoretical data (DFT calculations) to support the experimental findings. These compounds have shown high antioxidant values, indicating potential as biologically active drugs. The compatibility of theoretical and experimental values in these studies suggests a framework for understanding the properties and potential applications of 2-Methyl-4-(neopentylamino)phenol in scientific research (Y. Ulaş, 2020).

Chemical Synthesis and Applications

Compounds with functionalities similar to 2-Methyl-4-(neopentylamino)phenol are synthesized for various applications, including as ligands in metal complexes that can probe DNA and plasma proteins. Such ligands and their metal complexes are characterized by analytical and spectroscopic analyses, demonstrating applications in medicinal chemistry, such as acting as anticancer agents or DNA probes. This area of research shows the potential of 2-Methyl-4-(neopentylamino)phenol-like compounds in developing new therapeutic agents and chemical probes (Chandrasekhar Vidya Rani et al., 2020).

properties

IUPAC Name

4-(2,2-dimethylpropylamino)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-7-10(5-6-11(9)14)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJGEAWNKWVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(neopentylamino)phenol

CAS RN

1378755-92-0
Record name 4-[(2,2-dimethylpropyl)amino]-2-methylphenol
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